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Compound of Interest

Compound Name: 3,5-Difluorophenol

Cat. No.: B1294556

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 3,5-Difluorophenol, a crucial building block in pharmaceutical and materials science. This
document details the experimental protocols for acquiring Nuclear Magnetic Resonance
(NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, presented in a
clear and structured format to facilitate research and development.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 3,5-Difluorophenol.

'H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (ppm) Multiplicity Assignment
~9.5-105 Broad Singlet -OH
~6.5-6.7 Triplet H-4

~6.3-6.5 Doublet of Doublets H-2, H-6

Note: Chemical shifts are referenced to a standard internal solvent peak and can vary slightly
based on solvent and concentration.
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13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
(Estimated)

Chemical Shift (ppm) Assignment
~163 - 165 (d, *JCF = 245 Hz) C-3,C-5
~158 - 160 C-1

~103 - 105 (t, 3JCCF = 3 Hz) C-4

~98 - 100 (d, 2JCCF = 25 Hz) C-2,C-6

Note: The provided 3C NMR data is estimated based on established chemical shift correlations

for substituted aromatic compounds. Experimental verification is recommended.

Wavenumber (cm—?) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch

3100 - 3000 Medium Aromatic C-H stretch
1620 - 1580 Medium-Strong Aromatic C=C stretch
1480 - 1440 Medium-Strong Aromatic C=C stretch
1350 - 1250 Strong C-O stretch

1200 - 1100 Strong C-F stretch

900 - 675 Strong Aromatic C-H out-of-plane

bend

MS (Mass Spectrometry) Data

m/z Relative Intensity Assignment

130 High [M]* (Molecular lon)

102 Moderate [M-COJ*

75 Moderate [CeHs]*
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Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of 3,5-Difluorophenol for
structural elucidation.

Materials:

3,5-Difluorophenol sample

Deuterated solvent (e.g., CDCls, DMSO-de)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Difluorophenol in 0.6-0.7 mL of
a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for the respective nucleus (*H or 3C).
e 1H NMR Acquisition:

o Acquire the spectrum using a standard single-pulse experiment.
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o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

o Typical parameters: pulse angle of 30 degrees, a wider spectral width to encompass the
aromatic region, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger
number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

» Data Processing:

[e]

Apply a Fourier transform to the acquired free induction decay (FID).

[e]

Phase the spectrum to obtain pure absorption lineshapes.

o

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[¢]

Integrate the peaks in the *H NMR spectrum.

[¢]

Identify and label the peaks in both *H and 3C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 3,5-Difluorophenol to identify its functional
groups.

Materials:

3,5-Difluorophenol sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press
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e FT-IR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Thoroughly dry the KBr powder to remove any moisture, which can interfere with the
spectrum.

o In an agate mortar, grind a small amount of 3,5-Difluorophenol (1-2 mg) to a fine powder.
o Add approximately 100-200 mg of the dry KBr powder to the mortar.

o Gently but thoroughly mix and grind the sample and KBr together until a homogeneous
mixture is obtained.

o Transfer the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent
pellet.

o Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR
spectrometer and record a background spectrum. This will subtract the absorbance from
atmospheric CO2 and water vapor, as well as any impurities in the KBr.

o Sample Spectrum: Place the KBr pellet containing the 3,5-Difluorophenol sample in the
spectrometer and acquire the infrared spectrum.

e Data Analysis:
o The spectrum is typically recorded in the range of 4000-400 cm~1.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3,5-Difluorophenol.
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Materials:

o 3,5-Difluorophenol sample

» Volatile solvent (e.g., methanol, dichloromethane)

o Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron lonization (EI) source

Procedure:

o Sample Preparation: Prepare a dilute solution of 3,5-Difluorophenol (e.g., 1 mg/mL) in a
suitable volatile solvent.

e GC-MS Instrument Setup:

o GC Conditions:

Injector Temperature: Set to a temperature that ensures rapid volatilization of the
sample without degradation (e.g., 250 °C).

» Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column
like a DB-5ms).

= Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for a few
minutes, and then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution
of the compound.

» Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

o MS Conditions:

= |onization Mode: Electron lonization (El) at a standard energy of 70 eV.

» Mass Analyzer: Set to scan a mass range that includes the expected molecular ion and
fragment ions (e.g., m/z 40-200).

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the sample solution into the GC-MS
system. The GC will separate the compound from the solvent and any impurities before it
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enters the mass spectrometer.

o Data Analysis:

Identify the peak corresponding to 3,5-Difluorophenol in the total ion chromatogram
(TIC).

[e]

[e]

Analyze the mass spectrum associated with this peak.

o

Identify the molecular ion peak ([M]*) to confirm the molecular weight.

[¢]

Analyze the major fragment ions and propose a fragmentation pathway.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 3,5-Difluorophenol.
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Caption: Workflow for the spectroscopic characterization of 3,5-Difluorophenol.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Difluorophenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294556#spectroscopic-data-of-3-5-difluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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